molecular formula C21H25NO4 B1671577 Glaucin CAS No. 475-81-0

Glaucin

Katalognummer: B1671577
CAS-Nummer: 475-81-0
Molekulargewicht: 355.4 g/mol
InChI-Schlüssel: RUZIUYOSRDWYQF-HNNXBMFYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Medical Applications

1. Antitussive Agent
Glaucine is primarily recognized for its efficacy as an antitussive agent. Clinical studies have demonstrated its effectiveness in treating both acute and chronic coughs caused by upper respiratory tract inflammation. In a comparative trial involving 130 patients, glaucine was administered at a dosage of 30 mg three times daily for seven days. The results indicated a significant reduction in cough severity, with mean scores decreasing from 3.0 to 0.47 after treatment with glaucine, compared to codeine which decreased from 3.0 to 1.10 . Notably, glaucine was associated with fewer side effects, such as constipation and nausea, compared to codeine.

2. Bronchodilator Effects
Research has shown that glaucine possesses bronchodilator properties, making it a potential treatment for asthma and other respiratory conditions. In vitro studies indicated that glaucine inhibited contractile responses in human bronchus and increased cyclic AMP levels in airway smooth muscle cells . This action suggests that glaucine may help improve airway conductance and alleviate symptoms of asthma.

3. Anti-inflammatory Properties
Glaucine exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediating responses in immune cells. It has been shown to reduce superoxide generation and elastase release in polymorphonuclear leukocytes challenged with inflammatory stimuli . This property positions glaucine as a candidate for further exploration in inflammatory diseases.

4. Analgesic Effects
Animal studies have indicated that glaucine may have analgesic properties. A study demonstrated that administering l-glaucine hydrobromide resulted in significant pain relief in guinea pigs, suggesting potential applications in pain management .

Dermatological Applications

1. Anti-cellulite Effects
Glaucine has been investigated for its role in skincare, particularly regarding cellulite reduction. A clinical study involving 17 women who applied a glaucine-rich cream twice daily for 56 days reported reductions in cellulite fat deposits (14%), globule projection (17%), and water retention (7%). Additionally, skin firmness increased by 15% . These findings indicate that glaucine may enhance skin appearance by promoting circulation and reducing fat accumulation.

Summary of Key Findings

ApplicationFindingsReferences
AntitussiveSignificant reduction in cough severity; fewer side effects than codeine
BronchodilatorInhibits bronchial contractions; increases cyclic AMP levels
Anti-inflammatoryReduces superoxide generation; modulates immune responses
AnalgesicDemonstrated pain relief in animal models
Anti-celluliteReductions in cellulite fat deposits; improved skin firmness

Wirkmechanismus

Target of Action

Glaucine, an aporphine alkaloid, primarily targets L-type Ca2+ channels and PDE4 in human bronchial tissue and granulocytes . It also interacts with D1 and D1-like dopamine receptors and the 5-HT2A receptor . These targets play crucial roles in various physiological processes, including muscle contraction, regulation of bronchial tone, and neurotransmission.

Mode of Action

Glaucine binds to the benzothiazepine site on L-type Ca2+ channels, blocking calcium ion channels in smooth muscle like the human bronchus . This action prevents the entry of Ca2+ after intracellular stores have been depleted . As Ca2+ influx is a vital component in the process of muscular contraction, the blocking of this influx reduces the ability of the muscle to contract .

Glaucine also acts as a non-competitive selective inhibitor of PDE4, an isoenzyme that hydrolyzes cyclic AMP to regulate human bronchial tone . Moreover, it has been found to have an effect on the neuronal 5-HT2A receptors .

Biochemical Pathways

Its inhibition of pde4 and calcium ion channels suggests that it may influence pathways involving cyclic amp and calcium signaling

Pharmacokinetics

Glaucine’s pharmacokinetics have been studied in horses, where it was administered intravenously and orally . The study found that glaucine has a two-compartment model for IV administration with alpha and beta half-lives of 0.3 and 3.1 hours, respectively . For oral administration, a one-compartment model was observed with absorption and elimination half-lives of 0.09 and 0.7 hours, respectively . The bioavailability following oral administration was between 17% and 48% .

Result of Action

Glaucine has bronchodilator, neuroleptic, and anti-inflammatory effects . It can prevent smooth muscle from contracting, allowing it to relax . It also has antitussive activity, and is used medically as an antitussive in some countries . Some side effects such as sedation, fatigue, and a hallucinogenic effect characterized by colorful visual images have been reported .

Biochemische Analyse

Biochemical Properties

Glaucine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions is with L-type calcium channels, where glaucine binds to the benzothiazepine site, thereby blocking calcium ion channels in smooth muscle . This interaction prevents the entry of calcium ions after intracellular stores have been depleted, which can influence muscle contraction and other calcium-dependent processes.

Cellular Effects

Glaucine has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, glaucine has been shown to act as a dopamine antagonist, affecting dopamine receptors in the brain . This interaction can alter neurotransmitter release and impact neuronal activity, potentially leading to neuroleptic-like effects.

Molecular Mechanism

At the molecular level, glaucine exerts its effects through several mechanisms. It binds to the benzothiazepine site on L-type calcium channels, blocking calcium ion entry into cells . Additionally, glaucine’s interaction with dopamine receptors suggests it may inhibit or activate specific signaling pathways, leading to changes in gene expression and cellular responses . These molecular interactions are crucial for understanding glaucine’s pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of glaucine can change over time. Studies have shown that glaucine is relatively stable, but its long-term effects on cellular function can vary. For example, prolonged exposure to glaucine may lead to sustained inhibition of calcium channels and altered cellular metabolism . These temporal effects are important for assessing the potential therapeutic applications and safety of glaucine.

Dosage Effects in Animal Models

The effects of glaucine vary with different dosages in animal models. At lower doses, glaucine may exhibit therapeutic effects, such as muscle relaxation and neuroleptic-like actions . At higher doses, glaucine can cause toxic or adverse effects, including severe inhibition of calcium channels and disruption of normal cellular functions . Understanding these dosage effects is crucial for determining the safe and effective use of glaucine in medical applications.

Metabolic Pathways

Glaucine is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. One key enzyme is O-methyltransferase, which catalyzes the methylation of glaucine and other benzylisoquinoline alkaloids . These metabolic reactions can influence the bioavailability and activity of glaucine, affecting its overall pharmacological profile.

Transport and Distribution

Within cells and tissues, glaucine is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in target tissues . These interactions are essential for understanding how glaucine reaches its sites of action and exerts its effects.

Subcellular Localization

Glaucine’s subcellular localization plays a critical role in its activity and function. It is directed to specific compartments or organelles within cells, where it can interact with target biomolecules. Post-translational modifications, such as methylation, can influence glaucine’s localization and its ability to modulate cellular processes . Understanding these localization mechanisms is important for elucidating glaucine’s mode of action.

Analyse Chemischer Reaktionen

Reaktionstypen: Glaucin durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

4. Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen:

5. Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch Bindung an die Benzothiazepin-Stelle an L-Typ-Kalziumkanälen aus, wodurch der Calciumionen-Einstrom in glatte Muskelzellen blockiert wird . Diese Wirkung verhindert die Muskelkontraktion, was zu Bronchodilatation und Relaxation der glatten Muskulatur führt . Zusätzlich wirkt this compound als Dopaminrezeptor-Antagonist, wobei es D1- und D1-ähnliche Rezeptoren bevorzugt, und als nicht-kompetitiver, selektiver Inhibitor der Phosphodiesterase 4 (PDE4) im menschlichen Bronchialgewebe .

Ähnliche Verbindungen:

Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner Kombination aus bronchienerweiternder, neuroleptischer und entzündungshemmender Wirkung. Seine Fähigkeit, auf mehrere molekulare Ziele zu wirken, darunter Kalziumkanäle und Dopaminrezeptoren, unterscheidet es von anderen ähnlichen Verbindungen .

Biologische Aktivität

Glaucine, an alkaloid derived from the plant Glaucium flavum, has garnered attention for its diverse biological activities, particularly in the fields of respiratory therapy, cancer treatment, and inflammation modulation. This article compiles findings from various studies to provide a comprehensive overview of the biological activity of glaucine.

1. Bronchodilator and Anti-inflammatory Effects
Glaucine has been identified as a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating inflammation and bronchoconstriction. Research indicates that glaucine inhibits PDE4 activity in human bronchus and polymorphonuclear leukocytes (PMNs) with a Ki value of 3.4 μM, demonstrating its potential as a therapeutic agent for asthma and other respiratory diseases .

  • Cyclic AMP Modulation : Glaucine enhances cyclic AMP levels in PMNs challenged with N-formyl-Met-Leu-Phe (FMLP) or isoprenaline, inhibiting superoxide generation and elastase release . This dual action suggests that glaucine not only relaxes airway smooth muscle but also mitigates inflammatory responses.

2. Anticancer Properties
Recent studies have highlighted glaucine's ability to inhibit cancer cell proliferation and invasion. In vitro experiments on MCF-7 breast cancer cells revealed that glaucine significantly blocks phorbol 12-myristate 13-acetate (PMA)-induced MMP-9 expression, a matrix metalloproteinase involved in cancer metastasis .

  • Colony Formation Assays : Treatment with glaucine at concentrations of 15 μM and above resulted in a marked decrease in colony formation by PMA-treated MCF-7 cells, indicating its potential as an anti-cancer agent .

Pharmacological Studies

Study Findings Concentration Effect
Torphy et al. (1999)Inhibition of PDE4; bronchodilationKi = 3.4 μMAnti-inflammatory effects in human bronchus
Zhang et al. (2015)Inhibition of MMP-9 expression>15 μMDecreased cell proliferation in MCF-7 cells
Zhu et al. (2020)Variation in glaucine content due to nanoparticle treatmentN/AEnhanced alkaloid content in treated plants

Case Studies

Case Study 1: Bronchodilator Activity
In a controlled study involving isolated human bronchus, glaucine demonstrated significant bronchodilator effects by inhibiting spontaneous and histamine-induced tone, with a pD2 value around 4.5 . The compound also showed resistance to protein kinase A inhibition, indicating a unique mechanism of action.

Case Study 2: Cancer Cell Migration
In another study focusing on breast cancer cells, glaucine inhibited both cell migration and invasion through the suppression of NF-κB activation, which is critical for MMP-9 expression . This suggests that glaucine may serve as a potential therapeutic agent for preventing cancer metastasis.

Eigenschaften

IUPAC Name

(6aS)-1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-22-7-6-12-9-18(25-4)21(26-5)20-14-11-17(24-3)16(23-2)10-13(14)8-15(22)19(12)20/h9-11,15H,6-8H2,1-5H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZIUYOSRDWYQF-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8031100
Record name D-Glaucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8031100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475-81-0
Record name (+)-Glaucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=475-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glaucine, d
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glaucine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34396
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D-Glaucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8031100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.820
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLAUCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NU19306XA7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Glaucine
Reactant of Route 2
Reactant of Route 2
Glaucine
Reactant of Route 3
Reactant of Route 3
Glaucine
Reactant of Route 4
Reactant of Route 4
Glaucine
Reactant of Route 5
Reactant of Route 5
Glaucine
Reactant of Route 6
Reactant of Route 6
Glaucine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.